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molecular formula C5H5ClN2 B041692 5-Amino-2-chloropyridine CAS No. 5350-93-6

5-Amino-2-chloropyridine

Cat. No. B041692
M. Wt: 128.56 g/mol
InChI Key: QAJYCQZQLVENRZ-UHFFFAOYSA-N
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Patent
US08536165B2

Procedure details

Obtained (0.210 g, yield 31%) following the procedure described in Intermediate 39, starting with 6-chloropyridin-3-amine (3.50 mmol, 0.45 g), 2-fluorophenylboronic acid (6.94 mmol, 0.97 g).
[Compound]
Name
Intermediate 39
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step Two
Quantity
0.97 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[CH:6][C:5]([NH2:8])=[CH:4][CH:3]=1.[F:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1B(O)O>>[F:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[C:2]1[N:7]=[CH:6][C:5]([NH2:8])=[CH:4][CH:3]=1

Inputs

Step One
Name
Intermediate 39
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.45 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)N
Step Three
Name
Quantity
0.97 g
Type
reactant
Smiles
FC1=C(C=CC=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Obtained (0.210 g, yield 31%)

Outcomes

Product
Name
Type
Smiles
FC1=C(C=CC=C1)C1=CC=C(C=N1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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